5-Amino-4-fluoro-N-isopropyl-2-methylbenzamide

描述

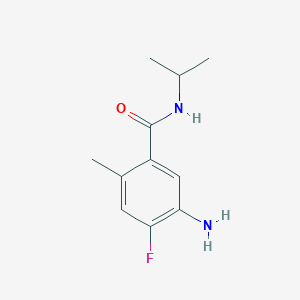

5-Amino-4-fluoro-N-isopropyl-2-methylbenzamide is an organic compound with a complex structure that includes an amino group, a fluoro substituent, an isopropyl group, and a methyl group attached to a benzamide core

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-4-fluoro-N-isopropyl-2-methylbenzamide typically involves multiple steps. One common method starts with the nitration of 2-chloro-4-fluoro-N-(N-isopropyl-N-methylsulfamoyl)benzamide, followed by reduction to introduce the amino group. The reaction conditions often include the use of iron powder and ammonium chloride in water, with the mixture being stirred at 50°C for one hour .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

化学反应分析

Types of Reactions

5-Amino-4-fluoro-N-isopropyl-2-methylbenzamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: Typically used in the synthesis process to convert nitro groups to amino groups.

Substitution: The fluoro and amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Iron powder and ammonium chloride are frequently used.

Substitution: Reagents such as sodium hydride or potassium carbonate can facilitate nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various alkyl or aryl groups.

科学研究应用

5-Amino-4-fluoro-N-isopropyl-2-methylbenzamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

作用机制

The mechanism of action of 5-Amino-4-fluoro-N-isopropyl-2-methylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

相似化合物的比较

Similar Compounds

5-Amino-2-chloro-4-fluoro-N-(N-isopropyl-N-methylsulfamoyl)benzamide: Similar structure but with a chloro substituent instead of a methyl group.

4-Amino-2-fluoro-N-methylbenzamide: Lacks the isopropyl group and has a different substitution pattern on the benzamide core.

Uniqueness

5-Amino-4-fluoro-N-isopropyl-2-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its structure allows for versatile chemical modifications and interactions, making it valuable in various research and industrial contexts.

生物活性

5-Amino-4-fluoro-N-isopropyl-2-methylbenzamide is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug discovery. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a benzamide core with several functional groups: an amino group, a fluorine atom, an isopropyl group, and a methyl group. Its molecular formula is , and it is recognized for its role as an important intermediate in the synthesis of various pharmaceuticals.

This compound exhibits biological activity through its interaction with specific molecular targets. Key mechanisms include:

- Androgen Receptor Antagonism : The compound has been investigated for its potential as an androgen receptor antagonist, which is significant in treating hormone-sensitive cancers, such as prostate cancer.

- Enzyme Inhibition : It may interact with various enzymes involved in cellular signaling pathways, influencing their activity and triggering biochemical responses.

- Antimicrobial Activity : Preliminary studies suggest that the compound may have antimicrobial properties, indicating potential utility in addressing antibiotic resistance.

Anticancer Properties

Research indicates that this compound can inhibit the proliferation of cancer cells. Notably, it has shown:

- Inhibition of Tumor Cell Growth : The compound demonstrated significant inhibitory effects on cell viability in various cancer cell lines. For instance, it was found to have an IC50 value of approximately 0.126 μM against certain tumor cell lines .

- Selectivity for Cancer Cells : Studies have reported that it exhibits a greater effect on cancerous cells compared to non-cancerous cells, suggesting a favorable therapeutic window for treatment .

Case Studies

Several case studies highlight the compound's potential in cancer treatment:

- Prostate Cancer Models : In vitro studies demonstrated that this compound effectively reduced the viability of prostate cancer cells while sparing normal cells.

- Breast Cancer Research : In models using MDA-MB-231 triple-negative breast cancer cells, the compound exhibited potent growth inhibition and induced apoptosis through caspase activation pathways .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds can provide insights into its biological activity.

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5-Amino-N-cyclopropylmethyl-4-fluoro-2-methylbenzamide | Contains a cyclopropyl group instead of isopropyl | Potential antitumor activity due to structural variations |

| 5-Amino-2-chloro-4-fluoro-N-(N-isopropyl-N-methylsulfamoyl)benzamide | Features a chloro substituent | Enhanced solubility properties compared to fluorinated analogs |

| 5-Amino-N-(cyclopropylmethyl)-4-fluoro-2-methylbenzamide | Cyclopropylmethyl group present | Investigated for similar biological activities |

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Amino-4-fluoro-N-isopropyl-2-methylbenzamide, and how can reaction conditions be optimized for high yield?

- Methodology : The compound can be synthesized via multi-step reactions involving sulfamoyl chloride intermediates and fluorinated benzamide precursors. Key steps include amide coupling under anhydrous conditions (e.g., using DCC/DMAP) and selective fluorination. Optimize yield by controlling temperature (e.g., 0–5°C during coupling), solvent polarity (e.g., DCM or THF), and catalyst ratios. Purification via column chromatography with gradients of ethyl acetate/hexane improves purity .

- Data Validation : Monitor reaction progress using TLC and confirm final structure via -NMR (e.g., methyl singlet at δ 1.2–1.4 ppm for isopropyl group) and LC-MS .

Q. How should researchers characterize the crystallographic structure of this compound to resolve ambiguities in substituent orientation?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is critical. Grow crystals via slow evaporation in a 1:1 ethanol/water mixture. Refine data using SHELXL, focusing on the fluorine and methyl group positions. Compare bond angles and torsion angles with density functional theory (DFT) models to validate spatial arrangements .

- Troubleshooting : If crystallinity is poor, try alternative solvents (e.g., acetonitrile) or co-crystallization agents like crown ethers.

Q. What analytical techniques are essential for confirming the purity of this compound?

- Methodology : Combine HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm. Validate purity >98% using -NMR to detect trace fluorinated byproducts. Elemental analysis (C, H, N) should align with theoretical values within ±0.3% .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental spectral data (e.g., NMR chemical shifts)?

- Methodology : Perform DFT calculations (B3LYP/6-311+G(d,p)) to simulate - and -NMR shifts. Compare with experimental data to identify discrepancies. Adjust solvation models (e.g., IEF-PCM for DMSO) or consider dynamic effects via molecular dynamics (MD) simulations. Cross-validate with IR spectroscopy to confirm functional group vibrations (e.g., amide C=O stretch at ~1650 cm) .

Q. What strategies are effective in studying this compound’s role in enzyme inhibition (e.g., kinase or HDAC targets)?

- Methodology : Use in vitro enzyme assays (e.g., fluorescence-based kinase inhibition or HDAC activity kits). Determine IC via dose-response curves (10 nM–100 μM range). Pair with molecular docking (AutoDock Vina) to map binding interactions, focusing on the fluorobenzamide moiety’s electrostatic compatibility with active sites. Validate selectivity via counter-screens against related enzymes .

- Data Interpretation : Correlate structural modifications (e.g., isopropyl vs. cyclopropyl groups) with activity changes using QSAR models .

Q. How can researchers design experiments to investigate the compound’s stability under physiological conditions?

- Methodology : Simulate physiological pH (7.4) and temperature (37°C) in PBS buffer. Monitor degradation via UPLC-MS over 24–72 hours. Identify metabolites using high-resolution MS/MS. Assess photostability under UV light (320–400 nm) to evaluate handling protocols .

Q. What computational approaches are recommended for predicting the compound’s ADME/Tox profile?

- Methodology : Use SwissADME or ADMETlab 2.0 to predict permeability (LogP), bioavailability, and cytochrome P450 interactions. Validate with in vitro Caco-2 assays for intestinal absorption and hepatic microsomal stability tests. Toxicity screening via Ames test or zebrafish models can prioritize in vivo studies .

Q. Data Contradiction and Optimization

Q. How should researchers address inconsistent biological activity data across cell lines?

- Methodology : Standardize assay conditions (e.g., cell passage number, serum concentration). Use orthogonal assays (e.g., Western blot for target protein expression vs. cell viability). Perform meta-analysis of published data on structurally similar benzamides to identify confounding factors (e.g., efflux pump activity) .

Q. What experimental designs mitigate batch-to-batch variability in synthesis?

属性

IUPAC Name |

5-amino-4-fluoro-2-methyl-N-propan-2-ylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15FN2O/c1-6(2)14-11(15)8-5-10(13)9(12)4-7(8)3/h4-6H,13H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWKRKJXMBXLJMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C(=O)NC(C)C)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。